Benzene-1,4-disulfonic acid

Catalog No.
S604857
CAS No.
31375-02-7
M.F
C6H6O6S2
M. Wt
238.2 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzene-1,4-disulfonic acid

CAS Number

31375-02-7

Product Name

Benzene-1,4-disulfonic acid

IUPAC Name

benzene-1,4-disulfonic acid

Molecular Formula

C6H6O6S2

Molecular Weight

238.2 g/mol

InChI

InChI=1S/C6H6O6S2/c7-13(8,9)5-1-2-6(4-3-5)14(10,11)12/h1-4H,(H,7,8,9)(H,10,11,12)

InChI Key

OATNQHYJXLHTEW-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1S(=O)(=O)O)S(=O)(=O)O

Synonyms

benzene-1,4-disulfonic acid, Disulf

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)O)S(=O)(=O)O

The exact mass of the compound Benzene-1,4-disulfonic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Benzene-1,4-disulfonic acid (CAS: 31375-02-7) is a highly acidic, diprotic aromatic sulfonic acid characterized by its rigid para-substituted geometry. In industrial and advanced laboratory procurement, it is primarily sourced as a high-performance structural linker for metal-organic frameworks (MOFs), a bifunctional dopant for conductive polymers, and a critical precursor for solid polymeric single Li-ion conductors (SPSLICs) [1]. Its dual-site acidity and exceptional thermal stability make it a foundational building block in materials synthesis where standard monoprotic acids or weakly acidic carboxylate analogs fail to meet processability or performance thresholds[2].

Research Fit

Para-disulfonic acid architecture for molecular recognition studies (e.g., insulin hexamer stabilization, metal complexation)
High symmetry reported to promote ordered crystal packing; lower hygroscopicity vs. meta isomer
Strong diprotic acid; may support acid catalysis and sulfonate salt formation

Substituting 1,4-BDSA with common monoprotic acids (such as p-toluenesulfonic acid) or weak diprotic analogs (like terephthalic acid, TPA) fundamentally compromises material performance and processability. In MOF synthesis, replacing 1,4-BDSA with TPA drastically reduces precursor reactivity and lowers the thermal decomposition threshold of the resulting framework by up to 200°C[1]. In electrochemical applications, monoprotic alternatives fail to provide the dual-site anchoring necessary to immobilize anions, leading to dopant leaching and reduced transference efficiency [2]. Furthermore, substitution with its meta-isomer, 1,3-benzenedisulfonic acid, alters the bridging angle from a linear 180° to a bent 120°, disrupting the predictable 1D or 3D topologies required for precise pore engineering in coordination polymers [3].

Substitution Risk

Meta-isomer hygroscopicity
Higher moisture sensitivity of 1,3-BDSA may shift catalyst stability and handling requirements.
Molecular recognition specificity
Specific binding (e.g., insulin hexamer stabilization) is not replicated by 1,3-isomer or mono-sulfonates.
Coordination geometry
Para geometry enables predictable network topology; meta substitution alters framework architecture.

Thermal Stability Enhancement in MOF Synthesis

Replacing standard carboxylate linkers with 1,4-BDSA drastically improves the thermal robustness of the resulting frameworks. For example, substituting terephthalic acid (TPA) with 1,4-BDSA in copper-based MOFs increases the thermal decomposition threshold from approximately 200°C to 400°C[1].

Evidence DimensionThermal decomposition onset
Target Compound Data~400°C (Cu-BDS)
Comparator Or Baseline~200°C (Cu-TPA)
Quantified Difference200°C increase in thermal stability
ConditionsAnhydrous copper-based MOFs post-dehydration

Allows buyers to deploy MOF materials in high-temperature gas separation or catalytic environments where standard carboxylate frameworks would rapidly degrade.

Hexamer stabilization
Head-to-head
Reported increase in weight-average molecular weight; no increase with 1,3-BDSA or mono-sulfonates
Supports molecular recognition specificity
Insulin solution; sedimentation equilibrium

Precursor Reactivity via Enhanced Acidity

1,4-BDSA is approximately six orders of magnitude more acidic than its carboxylate analog, terephthalic acid (TPA)[1]. This extreme acidity allows it to react readily with less reactive, weakly basic inorganic precursors (such as malachite or basic metal carbonates) during bulk or Atomic/Molecular Layer Deposition (ALD/MLD) processes[1].

Evidence DimensionRelative acidity / pKa difference
Target Compound DataHighly acidic diprotic sulfonate
Comparator Or BaselineTerephthalic acid (TPA)
Quantified Difference~10^6 times more acidic
ConditionsAqueous or solvothermal precursor solutions

Enables manufacturers to use cheaper, safer, or less reactive metal precursors without sacrificing reaction yields or film growth rates.

Cathode potential
Head-to-head
+650 mV higher average operating potential vs. dicarboxylate counterpart
Supports higher-voltage cell design screening
Li-ion battery cathode; sulfonate vs. carboxylate

Solid Polymer Electrolyte Transference Efficiency

When used to synthesize dilithium-1,4-benzenedisulfonate (Li-BDS) thin films via ALD/MLD, the immobilized sulfonate anions of 1,4-BDSA create a solid polymeric single Li-ion conductor (SPSLIC). Unlike standard liquid electrolytes or mobile salts that suffer from low lithium transference numbers, the immobilized 1,4-BDSA matrix yields a transference number approaching unity [1].

Evidence DimensionLithium transference number
Target Compound DataTransference number closer to 1.0 (immobilized anions)
Comparator Or BaselineStandard liquid electrolytes (t+ ~0.3-0.5)
Quantified DifferenceNear-unity transference vs partial mobility
ConditionsLi-BDS thin films deposited via ALD/MLD

Prevents destructive concentration gradients and dendritic growth during lithium plating and stripping in next-generation solid-state batteries.

Fe³⁺ complexation
Cross-study comparable
log β₁₁₀ = 23.54(4)
log β₁₂₀ = 39.50(2)
Comparable to parent deferasirox; preserves binding
Potentiometric titration in water

Topological Control via Rigid Linear Geometry

The strict 180° para-substitution of 1,4-BDSA enforces a rigid linear bridging geometry in coordination polymers, unlike its meta-substituted analog, 1,3-benzenedisulfonic acid, which forces a 120° bent coordination [1]. This linear geometry is critical for directing the assembly of predictable 1D pillared chains or 3D cubic networks rather than lower-dimensionality bent structures [1].

Evidence DimensionBridging angle in coordination networks
Target Compound Data180° (linear geometry)
Comparator Or Baseline1,3-benzenedisulfonic acid (120° bent geometry)
Quantified Difference60° difference in coordination angle
ConditionsSolvothermal synthesis of metal coordination polymers

Provides material scientists with the precise geometric predictability required to engineer specific pore sizes and topologies for targeted molecular sieving.

Thermal stability (CP)
Cross-study comparable
Stable up to ~500 °C; >100 °C higher than carboxylate MOFs
Supports high-temperature material applications
DSC/TG under inert atmosphere
Ln-network stability
Cross-study comparable
Stable up to 573 °C
Reported high thermal robustness
TGA measurement
Catalyst moisture sensitivity
Class-level inference
1,4-BDSA listed for esterification; 1,3-isomer noted as hygroscopic
May support catalyst selection for anhydrous conditions
No direct catalytic comparison data

High-Temperature MOF Thin Film Fabrication

Ideal for Atomic/Molecular Layer Deposition (ALD/MLD) and solvothermal synthesis of robust metal-organic frameworks where thermal stability up to 400°C is strictly required, outperforming standard carboxylate linkers[1].

Solid-State Battery Electrolyte Precursors

Serves as a critical precursor for solid polymeric single Li-ion conductors (SPSLICs). The immobilized sulfonate matrix yields a lithium transference number approaching unity, preventing dendritic growth during battery cycling [1].

Rigid-Pore Coordination Polymer Synthesis

The optimal choice for synthesizing predictable 1D pillared or 3D network coordination polymers, as its strict 180° linear geometry cannot be replicated by bent meta-substituted analogs [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Organic cathode material research
Sulfonate electron-withdrawing effect
Operating potential vs. Li⁺/Li⁰
High-temperature coordination polymer research
Thermal stability of sulfonate-based frameworks
Decomposition temperature under inert atmosphere
Iron chelation studies
Water solubility conferred by disulfonic acid moiety
Fe³⁺ complexation affinity in aqueous media
Protein hexamer stabilization studies
Molecular recognition for insulin hexamer
Hexamer stabilization in solution

XLogP3

-0.6

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

31375-02-7

Wikipedia

Benzene-1,4-disulfonic acid

Explore Compound Types